molecular formula C11H5Cl2F2N B1470470 2,6-Dichloro-4-(2,4-difluorophenyl)pyridine CAS No. 1630833-63-4

2,6-Dichloro-4-(2,4-difluorophenyl)pyridine

Cat. No.: B1470470
CAS No.: 1630833-63-4
M. Wt: 260.06 g/mol
InChI Key: PSXMCNJWPJUVJE-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(2,4-difluorophenyl)pyridine is a heterocyclic aromatic compound that features both chlorine and fluorine substituents on a pyridine ring

Preparation Methods

The synthesis of 2,6-Dichloro-4-(2,4-difluorophenyl)pyridine typically involves the reaction of 2,6-dichloropyridine with 2,4-difluorobenzene under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2,6-Dichloro-4-(2,4-difluorophenyl)pyridine can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridines and complex aromatic compounds.

Mechanism of Action

The mechanism by which 2,6-Dichloro-4-(2,4-difluorophenyl)pyridine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to inhibit or activate their functions. The presence of electron-withdrawing groups like chlorine and fluorine can influence the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Similar compounds to 2,6-Dichloro-4-(2,4-difluorophenyl)pyridine include:

The uniqueness of this compound lies in its combination of chlorine and fluorine substituents, which confer distinct electronic properties and reactivity patterns, making it valuable in various chemical syntheses and applications.

Properties

IUPAC Name

2,6-dichloro-4-(2,4-difluorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2F2N/c12-10-3-6(4-11(13)16-10)8-2-1-7(14)5-9(8)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXMCNJWPJUVJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=NC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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